molecular formula C23H17Cl2F3N2O4S B2891608 Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- CAS No. 2438637-61-5

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-

Cat. No.: B2891608
CAS No.: 2438637-61-5
M. Wt: 545.35
InChI Key: SPAYLOCXFWJEBL-UHFFFAOYSA-N
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Description

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is a complex organic compound that features both isoindoline and pyridine moieties. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline and pyridine derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biochemical pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is unique due to the combination of the isoindoline and pyridine moieties with the trifluoromethyl group. This unique structure imparts enhanced chemical stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2438637-61-5

Molecular Formula

C23H17Cl2F3N2O4S

Molecular Weight

545.35

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31)

InChI Key

SPAYLOCXFWJEBL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC

solubility

not available

Origin of Product

United States

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